molecular formula C6H5BrN4 B591994 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-71-8

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No. B591994
CAS RN: 1186608-71-8
M. Wt: 213.038
InChI Key: TXAFYEDQYAQTFQ-UHFFFAOYSA-N
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Description

“3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine” is a chemical compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are bicyclic heterocyclic compounds that have been evaluated for activity and access to pharmaceutical products . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This strategy involves a sequential opening/closing cascade reaction . Another method involves the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .

Scientific Research Applications

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine has been studied extensively for its potential applications in scientific research. It has been found to be a useful tool in the study of a variety of biological processes. For example, this compound has been used to study enzyme inhibition, protein-protein interactions, and enzyme catalysis. It has also been used to study the structure and function of proteins, as well as to study the binding of small molecules to proteins.

Advantages and Limitations for Lab Experiments

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it has been found to interact with proteins in a variety of ways, making it a useful tool for studying protein-protein interactions. However, this compound also has several limitations. It is relatively expensive to purchase, and it can be difficult to purify for use in experiments. Additionally, it is not always possible to predict the effects that this compound will have on a given system.

Future Directions

There are several potential future directions for the use of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine in scientific research. One potential direction is the development of new methods for synthesizing this compound. Additionally, new methods for purifying this compound could be developed, as well as methods for predicting its effects on biological systems. There is also potential for the development of new applications for this compound in the study of protein-protein interactions, enzyme catalysis, and other biological processes. Finally, this compound could be studied further to determine its potential therapeutic applications.

Synthesis Methods

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine can be synthesized using a variety of methods, including the reaction of 3-bromo-1H-pyrazole with 5-chloro-1H-pyridine in the presence of a base, such as potassium hydroxide or sodium hydroxide. This reaction yields this compound as the product. This method has been found to be a reliable and efficient way to synthesize this compound.

properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAFYEDQYAQTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718263
Record name 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186608-71-8
Record name 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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